molecular formula C9H21NO3 B050297 Triethylmethylammonium methyl carbonate CAS No. 113840-08-7

Triethylmethylammonium methyl carbonate

Cat. No.: B050297
CAS No.: 113840-08-7
M. Wt: 191.27 g/mol
InChI Key: VTQIDJHZYPEFBP-UHFFFAOYSA-M
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Scientific Research Applications

Triethylmethylammonium methyl carbonate has a wide range of scientific research applications, including:

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person .

Chemical Reactions Analysis

Types of Reactions

Triethylmethylammonium methyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce triethylmethylammonium halides, while oxidation reactions can yield various oxidized derivatives .

Mechanism of Action

The mechanism of action of triethylmethylammonium methyl carbonate involves its interaction with molecular targets and pathways. As a quaternary ammonium salt, it can interact with various biological molecules, including proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can participate in ionic interactions with cellular membranes, affecting membrane stability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylmethylammonium methyl carbonate is unique due to its specific combination of alkyl groups and the presence of a methyl carbonate group. This structure imparts distinct solubility, reactivity, and catalytic properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

methyl carbonate;triethyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQIDJHZYPEFBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.COC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452107
Record name Triethylmethylammonium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113840-08-7
Record name Triethylmethylammonium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

From EP-A-291 074, it is known that dimethyl carbonate acts as a methylating agent during its reaction with an approximately stoichiometric amount of a tertiary amine. Thus, for example, the reaction of triethylamine with dimethyl carbonate gives the product triethylmethylammonium methyl carbonate in 89.9% yield (loc. cit., Example 1).
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Synthesis routes and methods II

Procedure details

Next, triethylamine and dimethyl carbonate were mixed with methanol as a solvent in a molar ratio of triethylamine/dimethyl carbonate=1/1.5, heated under a pressure of 1.5 MPa and at a temperature of 135° C. for 15 hours to carry out quaternarization until a conversion of 99.9% is achieved to obtain a reaction solution of triethylmethylammonium methylcarbonate. The conversion was measured by gas chromatography.
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Synthesis routes and methods III

Procedure details

Into an autoclave equipped with a stirrer were charged triethylamine (1 mole), dimethyl carbonate (1.5 mole) and methanol (2.0 mole), which were reacted at a reaction temperature of 110° C. for 12 hours to obtain a methanol solution of methyltriethylammoniummethyl carbonate. To the thus obtained solution was added octylic acid (1 mole) followed by removing carbon dioxide gas evolved and methanol to obtain methyltriethylammonium octylate (C-1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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